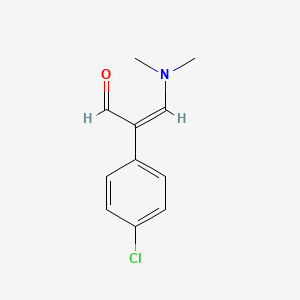

(Z)-2-(4-chlorophenyl)-3-(dimethylamino)-2-propenal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

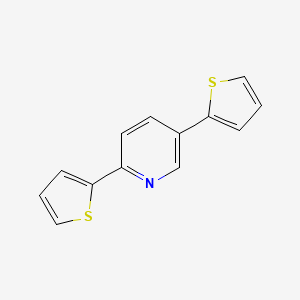

(Z)-2-(4-chlorophenyl)-3-(dimethylamino)-2-propenal, also known as this compound, is a useful research compound. Its molecular formula is C11H12ClNO and its molecular weight is 209.67208. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Nonpeptide Agonist Discovery

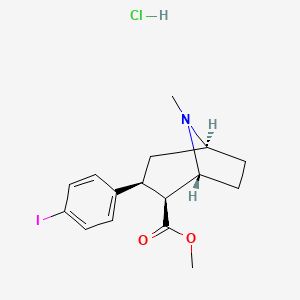

The compound (Z)-2-(4-chlorophenyl)-3-(dimethylamino)-2-propenal, closely related to 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one (AC-7954), was identified as a nonpeptidic agonist of the urotensin-II receptor through a functional cell-based screening. This discovery marked the first instance of a nonpeptide agonist for this receptor, with AC-7954 showing high selectivity and an EC50 of 300 nM at the human UII receptor. The activity was found to reside primarily in the enantiopure (+)-1, highlighting its potential as a pharmacological research tool and a possible drug lead for related conditions (Croston et al., 2002).

Optical Device Applications

Another research avenue explored the synthesis and nonlinear optical absorption properties of a novel chalcone derivative, which exhibits interesting behavior under different laser intensities. This compound demonstrated a transition from saturable absorption (SA) to reverse saturable absorption (RSA) with increased excitation intensity, suggesting its potential utility in optical device applications like optical limiters (Rahulan et al., 2014).

Coordination-Driven Dimerization

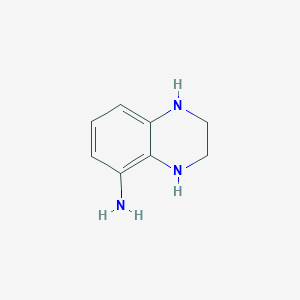

Research on zinc chlorophyll derivatives possessing a tertiary amino group at the C31 position, which included compounds similar to this compound, revealed a coordination-driven dimerization process. This process is influenced by the steric factors of the substituents in the tertiary amino group, affecting intermolecular N...Zn coordination. The study provided insights into the molecular behavior of these compounds, which could serve as models for the chlorophyll dimer in photosynthetic reaction centers (Watanabe et al., 2017).

Propriétés

IUPAC Name |

(Z)-2-(4-chlorophenyl)-3-(dimethylamino)prop-2-enal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO/c1-13(2)7-10(8-14)9-3-5-11(12)6-4-9/h3-8H,1-2H3/b10-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYRALGSIFBXIIV-JXMROGBWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C=O)C1=CC=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C=O)/C1=CC=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclohexaneacetic acid, a-[[(phenylMethoxy)carbonyl]aMino]-, Methyl ester](/img/no-structure.png)